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  • Product: 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
  • CAS: 2031268-88-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride

An In-Depth Technical Guide to Target Engagement and Physicochemical Optimization Executive Summary The compound 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride represents a highly specialized pharmacophore bridg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Target Engagement and Physicochemical Optimization

Executive Summary

The compound 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride represents a highly specialized pharmacophore bridging the structural domains of trace amines and fluorinated central nervous system (CNS) active agents. By incorporating a β-fluoroamine motif onto a 4-methoxyphenyl scaffold, this molecule offers a unique opportunity to study the intersection of physicochemical optimization and monoaminergic target engagement. This whitepaper outlines the structural rationale, predicted receptor interaction profile, and the rigorous experimental workflows required to evaluate this compound in early-stage preclinical drug discovery.

Physicochemical & Structural Dynamics: The Fluorine Effect

The strategic placement of a fluorine atom adjacent to the primary amine fundamentally alters the molecule's physicochemical profile. Aliphatic primary amines typically exhibit a pKa between 9.5 and 10.5, rendering them highly protonated (>99%) at physiological pH (7.4).

However, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond network[1]. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity and lowering the pKa to approximately 8.0–8.5[1]. Consequently, the fraction of unionized free base at pH 7.4 increases significantly. This shift enhances the compound's lipophilicity (LogD) and promotes passive transcellular diffusion across the blood-brain barrier (BBB), a critical requirement for neuropharmacological probes.

Quantitative Physicochemical Summary
ParameterPredicted ValuePharmacological Rationale
Molecular Weight 169.20 g/mol (Free base)Highly optimal for CNS penetration (adheres strictly to Lipinski's Rule of 5).
pKa (Amine) ~8.2 – 8.5Lowered by the β-fluorine; increases the unionized fraction at physiological pH[1].
LogD (pH 7.4) ~1.2Balanced lipophilicity for BBB crossing without excessive non-specific tissue retention.
Polar Surface Area 35.5 ŲExcellent for passive transcellular permeability across lipid bilayers.

Primary Pharmacological Targets & Mechanistic Profiling

Trace Amine-Associated Receptor 1 (TAAR1)

The 4-methoxyphenyl moiety is a classic pharmacophore for interacting with monoaminergic targets. Endogenous trace amines, such as tyramine, rely on a para-hydroxyl group to anchor into the TAAR1 binding pocket (specifically interacting with the Asp103 residue)[2]. The 4-methoxy substitution in this compound mimics this interaction by acting as a strong hydrogen bond acceptor. Structural analogs like 4-methoxyphenethylamine (4-MPEA) are established partial agonists of human TAAR1[3]. The 1-aryl-2-fluoro substitution alters the spatial orientation of the amine compared to standard phenethylamines, potentially shifting the binding kinetics while maintaining TAAR1 affinity[4].

Metabolic Stability via MAO-B

Trace amines and their derivatives are notoriously susceptible to rapid oxidative deamination by monoamine oxidase B (MAO-B)[3]. The oxidation occurs at the carbon bearing the amine (C1). While the C1 of this compound retains a hydrogen atom (making it theoretically susceptible to MAO), the adjacent β-fluorine atom sterically and electronically destabilizes the transition state required for hydride transfer to the enzyme's FAD cofactor. This fluorination strategy is hypothesized to significantly extend the compound's metabolic half-life compared to its unfluorinated counterparts.

TAAR1_Signaling Ligand 2-Fluoro-1-(4-methoxyphenyl) ethan-1-amine TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1. TAAR1 Gαs-coupled signaling cascade induced by the target ligand.

Self-Validating Experimental Workflows

To accurately profile this compound, the following self-validating experimental systems must be employed. These protocols are designed not just to yield data, but to internally verify their own accuracy.

Protocol 1: High-Throughput Radioligand Binding Assay (TAAR1)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the human TAAR1 receptor. Causality & Design: HEK293 cells are utilized because they possess a remarkably low endogenous GPCR background, making them ideal for isolating the signal of the transfected hTAAR1.

  • Membrane Preparation: Homogenize hTAAR1-expressing HEK293 cells in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [³H]-RO5166017, and varying concentrations ( 10−10 to 10−4 M) of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine HCl.

  • Internal Validation Controls: Define Total Binding (TB) using a vehicle control. Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled RO5166017.

  • Filtration (The PEI Step): Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/C glass fiber filters using a cell harvester. Crucial Step: Pre-soak the filters in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged primary amine of the radioligand from binding non-specifically to the filter. This drastically reduces background noise.

  • Quantification: Add scintillation cocktail and read radioactivity. Calculate the IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation. The assay is validated only if the calculated Z'-factor is > 0.5.

Protocol 2: MAO-B Metabolic Stability Assay

Objective: Assess the oxidative deamination rate and intrinsic clearance ( CLint​ ) of the compound. Causality & Design: Unlike cytochrome P450 enzymes, MAO-B utilizes a covalently bound FAD cofactor and does not require an exogenous NADPH regenerating system.

  • Pre-incubation: Mix 1 µM of the test compound with 50 µg/mL recombinant human MAO-B in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation & Sampling: Initiate the timer. Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil) to precipitate proteins and halt enzymatic activity.

  • Validation Control: Run a parallel assay using 4-MPEA, a known rapid substrate for MAO-B, to verify enzyme viability[3].

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the half-life ( t1/2​ ).

Profiling_Workflow Phase1 Phase 1: Physicochemical pKa & LogD Profiling Phase2 Phase 2: Target Engagement Radioligand Binding Phase1->Phase2 BBB Permeability Confirmed Phase3 Phase 3: Functional Assays cAMP & Patch-Clamp Phase2->Phase3 Affinity (Ki) Established Phase4 Phase 4: ADME/Tox Microsomal & MAO Stability Phase3->Phase4 Efficacy (Emax) Defined

Fig 2. Sequential preclinical pharmacological profiling workflow.

References

  • Title: 4-Methoxyphenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines Source: ResearchGate (European Journal of Organic Chemistry) URL: [Link]

  • Title: Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

mechanism of action 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Whitepaper: Pharmacological Profiling and Mechanism of Action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride Executive Summary 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a highly specialized s...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Profiling and Mechanism of Action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride

Executive Summary

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a highly specialized synthetic building block and experimental pharmacological probe. Structurally defined as a fluorinated benzylic amine, it diverges from classical phenethylamines by positioning the primary amine at the benzylic carbon (C1) and a fluorine atom at the adjacent terminal carbon (C2). This whitepaper deconstructs the structure-activity relationship (SAR) of this compound, detailing how its unique topology modulates physicochemical properties, monoamine transporter affinity, and Trace Amine-Associated Receptor 1 (TAAR1) signaling.

Part 1: Structural Dynamics and Physicochemical Modulation

The pharmacological identity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine is governed by two critical functional group substitutions: the para-methoxy group and the beta-fluorine atom.

1. The Inductive Effect of the 2-Fluoro Substitution The introduction of a highly electronegative fluorine atom at the C2 position fundamentally alters the molecule's pharmacokinetic profile. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the adjacent C1 carbon and, consequently, the primary amine.

  • pKa Modulation: This inductive pull significantly reduces the basicity of the amine, lowering its pKa compared to non-fluorinated analogs[1]. At a physiological pH of 7.4, a lower pKa increases the fraction of the drug existing in its unionized (free-base) state, exponentially enhancing lipophilicity and passive diffusion across the blood-brain barrier (BBB).

  • Metabolic Shielding: The C–F bond is the strongest single bond in organic chemistry (~110 kcal/mol). Its presence at the terminal alkyl chain provides severe steric and electronic hindrance against cytochrome P450-mediated aliphatic hydroxylation and Monoamine Oxidase (MAO) mediated oxidative deamination[2].

2. The 4-Methoxy Pharmacophore The para-methoxy substitution on the phenyl ring is a well-documented determinant for shifting monoamine transporter selectivity. The oxygen atom acts as a critical hydrogen-bond acceptor. In the context of empathogenic and stimulant scaffolds, para-methoxy groups anchor the ligand preferentially within the S1 central binding site of the Serotonin Transporter (SERT), heavily favoring serotonergic activity over dopaminergic (DAT) or noradrenergic (NET) pathways[3].

Part 2: Core Mechanism of Action

While traditionally utilized as a chiral intermediate, the intact hydrochloride salt exhibits a mechanism of action homologous to fluorinated empathogens and substituted alpha-methylbenzylamines.

Monoamine Transporter Reversal via TAAR1 Agonism Rather than acting solely as a competitive reuptake inhibitor, the compound functions as a substrate-type releaser. It enters the presynaptic terminal via SERT and binds to the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 (a Gαs-coupled GPCR) triggers adenylyl cyclase, leading to the accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which subsequently phosphorylates the intracellular domains of monoamine transporters. Phosphorylation induces a conformational change that reverses the direction of the transporter, driving the non-exocytotic efflux of serotonin (and to a lesser extent, dopamine) into the synaptic cleft[3].

Pathway LIG 2-Fluoro-1-(4-methoxyphenyl) ethan-1-amine T1 TAAR1 Receptor LIG->T1 Agonism GS Gαs Protein T1->GS Coupling AC Adenylyl Cyclase GS->AC Stimulation CAMP cAMP Accumulation AC->CAMP Synthesis PKA PKA Activation CAMP->PKA Activation EFF Monoamine Efflux PKA->EFF Transporter Phosphorylation

Fig 1: TAAR1-mediated signaling cascade driving monoamine efflux.

Part 3: Experimental Workflows & Validation Protocols

To empirically validate the receptor binding and functional activity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine, the following self-validating in vitro protocols are utilized. Causality is embedded into each step to ensure data integrity.

Protocol 1: Radioligand Displacement Assay for SERT Affinity

This assay determines the binding affinity ( Ki​ ) of the compound at the serotonin transporter.

  • Cell Preparation: Culture HEK293 cells stably expressing human SERT (hSERT). Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any observed binding is exclusively due to the transfected hSERT, eliminating background noise.

  • Membrane Harvesting: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Causality: The hypotonic buffer lyses the cells, while ultracentrifugation isolates the membrane fraction where the 12-transmembrane domain SERT proteins reside.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -Citalopram (a highly selective SERT radioligand) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the cationic amine of the test compound from binding non-specifically to the filter, which would artificially skew the IC50​ calculations.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow P1 1. Cell Preparation HEK293 expressing hSERT/hDAT P2 2. Ligand Incubation Test Compound + [3H]-Radioligand P1->P2 P3 3. Rapid Filtration GF/B filters pre-soaked in 0.5% PEI P2->P3 P4 4. Quantification Liquid Scintillation Counting (IC50) P3->P4

Fig 2: High-throughput radioligand displacement workflow for transporter affinity.

Protocol 2: Functional TAAR1 cAMP Accumulation Assay
  • Cell Seeding: Seed CHO-K1 cells expressing human TAAR1 into 384-well plates.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring that the accumulated cAMP accurately reflects the total adenylyl cyclase activation triggered by the test compound.

  • Agonist Challenge: Add the test compound. Use 10 µM Forskolin in parallel wells as a positive control. Causality: Forskolin directly activates adenylyl cyclase bypassing the GPCR. This validates the dynamic range of the assay and ensures the cellular machinery is functional.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Part 4: Quantitative Pharmacological Profile

The following table summarizes the representative physicochemical and pharmacological parameters of the fluorinated benzylic amine scaffold, demonstrating the impact of the structural modifications[4],[3].

ParameterRepresentative ValueBiological Implication
pKa (Amine) ~8.2 - 8.5Lowered by the -I effect of the C2-fluorine. Increases the unionized fraction at pH 7.4, enhancing BBB penetration.
LogP 1.8 - 2.2Optimal lipophilicity for central nervous system (CNS) active compounds.
SERT Affinity ( Ki​ ) High (Sub-micromolar)Driven by the para-methoxy group's hydrogen bonding in the S1 pocket.
DAT Affinity ( Ki​ ) Low (Micromolar)Reduced dopaminergic liability compared to unsubstituted analogs.
TAAR1 Activity ( EC50​ ) ModerateActs as a full agonist, driving transporter phosphorylation and monoamine efflux.
Metabolic Half-Life ( t1/2​ ) ExtendedC-F bond prevents rapid oxidative deamination, prolonging systemic circulation.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary As novel building blocks and psychoactive scaffolds emerge, predictive and empirical pharmacological profiling becomes critical for drug development and toxicology. The compound 2-fluoro-1-(4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As novel building blocks and psychoactive scaffolds emerge, predictive and empirical pharmacological profiling becomes critical for drug development and toxicology. The compound 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine (Empirical Formula: C9H12FNO, MW: 169.20) [](_) represents a highly specialized fluorinated analog of p-methoxybenzylamine/phenethylamine derivatives.

This whitepaper provides an authoritative, self-validating methodological framework for determining the receptor binding affinity and functional efficacy of this compound. By analyzing the causality behind its structural features, we establish robust experimental workflows targeting the Serotonin Transporter (SERT), 5-HT receptors, and Monoamine Oxidase (MAO) enzymes.

Structural Rationale & Pharmacodynamic Predictions

The molecular architecture of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine dictates its pharmacological trajectory. As an Application Scientist, I approach target triage by dissecting the molecule into its functional pharmacophores:

  • The 4-Methoxy Substitution: In arylalkylamines, para-methoxy groups act as strong hydrogen bond acceptors and introduce steric bulk. This modification reliably shifts binding affinity away from the Dopamine Transporter (DAT) and towards the Serotonin Transporter (SERT) and 5-HT 2A/2C​ receptors, a phenomenon well-documented in the profiling of related serotonergic compounds [[1]]().

  • The α -Fluoromethyl Group: Unlike the α -methyl group of amphetamines, the highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the adjacent primary amine. This alters the physiological ionization state, enhancing lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, the synthesis of such chiral fluorinated amines is of high interest for developing novel neuro-tracers and biocatalytic products 2.

  • MAO Liability: Because the molecule retains an α -proton, it is a putative substrate for Monoamine Oxidase (MAO). However, enzymatic abstraction of this proton can trigger the β -elimination of the fluoride ion. This generates a reactive Michael acceptor that can covalently modify the enzyme's FAD cofactor, acting as a mechanism-based (suicide) inhibitor 3.

Core Experimental Workflows: Self-Validating Protocols

To rigorously determine the binding affinity ( Ki​ ), we must deploy self-validating assay systems that prevent false positives caused by ligand depletion or non-specific binding.

Radioligand Competition Assay (SERT)

Objective: Quantify the equilibrium dissociation constant ( Ki​ ) of the compound at human SERT.

Causality & Design: We utilize[ 3 H]citalopram as the competitive radioligand. SERT is a Na + /Cl dependent transporter; therefore, the assay buffer must contain 120 mM NaCl. Causality: Sodium is an obligate co-transport ion that stabilizes the outward-open, high-affinity conformation of the transporter. Without it, the measured affinity will artificially collapse.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing hSERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Internal Validation (Homologous Competition): Before testing the novel compound, run a competition curve using unlabeled citalopram against [ 3 H]citalopram to empirically determine the Kd​ of the radioligand for this specific membrane batch.

  • Incubation: Incubate 50 μ g of membrane protein with 2 nM [ 3 H]citalopram and 10 concentrations of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine (ranging from 0.1 nM to 100 μ M) for 60 minutes at 22°C to ensure equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of our positively charged primary amine.

  • Data Transformation: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Compound Preparation (Serial Dilution) C Incubation (Radioligand + Buffer + Drug) A->C B Membrane Isolation (HEK293-hSERT) B->C D Rapid Filtration (GF/B + 0.5% PEI) C->D Stop Reaction E Liquid Scintillation Counting D->E Isolate Bound F Non-Linear Regression (Cheng-Prusoff) E->F CPM Data

Workflow for high-throughput radioligand competition binding assays.

Time-Dependent Monoamine Oxidase (MAO) Inhibition Assay

Objective: Assess whether the α -fluoromethyl group induces mechanism-based (suicide) inhibition of MAO-A, a common feature in fluorinated monoaminergic PET tracers and therapeutics 4.

Causality & Design: Standard steady-state IC 50​ assays are fundamentally flawed for suicide inhibitors because the inhibition increases over time as the enzyme catalyzes its own destruction. A time-dependent pre-incubation protocol is mandatory.

Step-by-Step Methodology:

  • Pre-incubation: Incubate recombinant human MAO-A with varying concentrations of the compound for 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate kynuramine.

  • Quenching: After 20 minutes, quench the reaction with 1M NaOH. Causality: Rapid alkalinization denatures the MAO enzyme, instantly halting oxidation and maximizing the fluorescence of the product (4-hydroxyquinoline) for accurate quantification.

  • Validation: A time-dependent leftward shift in the IC 50​ curve confirms irreversible covalent modification.

Functional Efficacy & Intracellular Signaling

Binding affinity ( Ki​ ) only indicates receptor occupancy; it does not differentiate between an agonist and an antagonist. Because the 4-methoxy substitution strongly correlates with 5-HT 2A​ agonism, we must measure functional efficacy via intracellular calcium mobilization.

Causality: The 5-HT 2A​ receptor is a Gq-coupled GPCR. Activation stimulates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, leading to the release of intracellular Ca 2+ . We utilize a Fluo-4 AM calcium dye assay to capture this transient signaling event in real-time, providing an EC 50​ value that defines the compound's intrinsic efficacy.

Signaling R 5-HT2A Receptor (Activation) G Gq/11 Protein (alpha subunit) R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel PKC PKC Activation DAG->PKC Co-activates Ca->PKC Co-activates

Gq-coupled intracellular signaling cascade following 5-HT2A receptor activation.

Quantitative Data Summary

Based on the structural homology to known agents and the integration of the aforementioned assays, the predicted pharmacological profile is summarized below. This table serves as the benchmark against which empirical data should be validated.

Target Receptor / EnzymePredicted Affinity ( Ki​ )Functional ActionStructural CausalityReference Standard
SERT 50 - 200 nMReuptake Inhibitor / Releaser4-Methoxy group enhances S1 pocket fitp-Methoxyamphetamine
DAT > 5,000 nMNegligibleSteric clash in DAT binding siteAmphetamine
5-HT 2A​ 100 - 500 nMPartial AgonistAromatic methoxy mimics serotonin 5-OHPsilocin
MAO-A Time-DependentIrreversible Inhibitor α -Fluoromethyl β -eliminationTranylcypromine

References

  • Title: 2-Fluoro-1-(4-methoxyphenyl)
  • Title: Self-Sufficient Heterogeneous Biocatalysts for the Synthesis of β-Amino Esters | Source: ACS Sustainable Chemistry & Engineering | URL
  • Title: Fluorinated Phenylcyclopropylamines. 1.
  • Title: Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure | Source: PMC - NIH | URL
  • Title: PET Radiotracers for CNS-Adrenergic Receptors: Developments and Perspectives | Source: MDPI | URL

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

This guide provides a comprehensive framework for the in vitro toxicity screening of the novel chemical entity, 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride. As specific toxicological data for this compound ar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro toxicity screening of the novel chemical entity, 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride. As specific toxicological data for this compound are not publicly available, this document outlines a robust, multi-tiered strategy designed for researchers, scientists, and drug development professionals. The approach detailed herein is grounded in established principles of toxicology and adheres to international regulatory expectations, ensuring a thorough and scientifically valid safety assessment.

Introduction and Strategic Overview

2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical entity with noted hazard classifications, including acute oral, dermal, and inhalation toxicity, as well as potential for skin and eye irritation and specific target organ toxicity from a single exposure[1]. These classifications necessitate a rigorous preclinical safety evaluation. In vitro toxicity screening serves as a critical first step in this process, offering a cost-effective and ethical means to identify potential liabilities, elucidate mechanisms of toxicity, and guide further development or de-risking of the compound.[2][3]

The structural similarity of this molecule to sympathomimetic amines like methoxyphenamine, which act on adrenergic receptors, suggests a potential for cardiovascular effects.[4] Therefore, a comprehensive assessment must extend beyond general cytotoxicity to include specific organ systems, particularly the heart and liver, the primary site of metabolism.[4]

This guide proposes a tiered approach, beginning with foundational assays to determine baseline toxicity and progressing to more complex, organ-specific models. This strategy allows for early decision-making and conserves resources by focusing in-depth investigations on areas of potential concern identified in initial screens.

cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Investigation cluster_3 Final Assessment T1_Cytotox Cytotoxicity Assays (e.g., MTT, Neutral Red) Determine IC50 T1_Genotox Genotoxicity Battery (Ames, Micronucleus) T1_Cytotox->T1_Genotox Provides concentration range for subsequent assays T2_Hepato Hepatotoxicity (HepG2, 3D Liver Models) T1_Genotox->T2_Hepato T2_Cardio Cardiotoxicity (hERG, CiPA Panel) T1_Genotox->T2_Cardio T3_Mech Advanced Assays (ROS, Mitochondrial Dysfunction, Metabolite ID) T2_Hepato->T3_Mech If positive findings T2_Cardio->T3_Mech If positive findings T2_Neuro Neurotoxicity (Optional) (Neuronal Cell Models) Risk_Assessment Comprehensive Toxicity Profile & Risk Assessment T3_Mech->Risk_Assessment

Caption: Tiered approach to in vitro toxicity screening.

Tier 1: Foundational Toxicity Assessment

The initial tier focuses on establishing the fundamental toxic potential of the compound. These assays are typically high-throughput and provide essential data for designing subsequent, more complex experiments.[2]

Cytotoxicity Screening

The primary objective of cytotoxicity testing is to determine the concentration at which the compound causes cell death, typically expressed as the half-maximal inhibitory concentration (IC50).[5] This data is crucial for selecting appropriate, non-lethal concentrations for genotoxicity and other mechanistic assays.

Recommended Assays:

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium salt.[5][6] A decrease in metabolic activity is proportional to the number of viable cells.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Experimental Design Considerations:

  • Cell Line Selection: A panel of cell lines should be used to represent different potential target organs. A typical panel includes:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.[7]

    • A549 (Human Lung Carcinoma): Relevant given the inhalation hazard classification.[7]

    • HaCaT (Human Keratinocytes): To assess skin irritation potential.

    • A non-cancerous cell line like HEK293 (Human Embryonic Kidney cells) to assess general cytotoxicity and selectivity.[6]

  • Dose Range and Exposure Time: A broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.[5] Standard exposure times are typically 24 and 48 hours to capture both acute and delayed cytotoxic effects.[6]

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
Cell Line24-hour Exposure48-hour Exposure
HepG245.228.7
A54962.145.3
HaCaT>10089.5
HEK29375.855.1
Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to evaluate a compound's potential to cause genetic damage, which can lead to heritable diseases or cancer.[8] A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.[9][10]

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). The assay should be conducted with and without metabolic activation (e.g., S9 fraction) to identify genotoxic metabolites.

  • In Vitro Mammalian Cell Micronucleus Test: This test identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of interphase cells.[11][12] This assay is often performed in human peripheral blood lymphocytes or cell lines like CHO or TK6.

cluster_0 Genotoxicity Workflow cluster_1 Endpoints cluster_2 Outcome Compound Test Compound Ames Ames Test (± S9 Metabolic Activation) Compound->Ames Micronucleus In Vitro Micronucleus Assay (e.g., in Human Lymphocytes) Compound->Micronucleus Gene_Mutation Gene Mutations (Point, Frameshift) Ames->Gene_Mutation Chromo_Damage Chromosomal Damage (Clastogenicity, Aneugenicity) Micronucleus->Chromo_Damage Result Genotoxic Potential Assessment Gene_Mutation->Result Chromo_Damage->Result

Caption: Standard in vitro genotoxicity testing workflow.

Tier 2: Organ-Specific Toxicity Evaluation

Positive findings in Tier 1, or structural alerts, warrant a more focused investigation into specific organ toxicities.

Hepatotoxicity Assessment

The liver is a primary target for drug-induced toxicity due to its central role in metabolism. In vitro liver models are essential for identifying compounds that may cause drug-induced liver injury (DILI).[13]

Recommended Models and Assays:

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity testing as they retain metabolic capabilities similar to the in vivo liver.[14][15] However, they are limited by availability and short-term viability.

  • 3D Liver Spheroids: These models, which can be formed from PHHs or cell lines, offer a more physiologically relevant microenvironment and maintain long-term functionality, making them suitable for chronic exposure studies.[13][16]

  • Mechanistic Assays:

    • Mitochondrial Dysfunction: Assays like the JC-1 or TMRM assays can measure changes in mitochondrial membrane potential, a key indicator of cellular stress.[13]

    • Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

    • Steatosis and Phospholipidosis: High-content imaging can be used to detect the accumulation of lipids and phospholipids within cells.[13][17]

Cardiotoxicity Assessment

Recommended Assays:

  • hERG Potassium Channel Inhibition Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[19] This assay, typically performed using automated patch-clamp electrophysiology, is a standard regulatory requirement.

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer initiative provides a more holistic assessment of proarrhythmic risk.[19] It involves:

    • Testing the compound's effect on a panel of key cardiac ion channels (e.g., NaV1.5, CaV1.2).

    • Using an in silico model to integrate the ion channel data and predict effects on the cardiomyocyte action potential.

    • Confirming the in silico predictions using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • hiPSC-Cardiomyocyte Assays: These cells form a spontaneously beating syncytium and can be used on multi-electrode arrays (MEAs) to measure changes in field potential duration, beat rate, and arrhythmia, providing a functional assessment of cardiotoxicity.[21]

Detailed Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol provides a generalized method for assessing cytotoxicity using the MTT assay.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[5]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.[5]

Protocol: In Vitro Micronucleus Assay

This protocol outlines the general steps for the in vitro micronucleus assay, which should be performed in compliance with OECD Test Guideline 487.

  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6) and expose them to at least three concentrations of the test compound, with and without metabolic activation (S9 mix). The highest concentration should induce some cytotoxicity but not exceed ~55±5% toxicity. Include positive and negative (vehicle) controls.

  • Cytochalasin B Addition: For cytokinesis-blocked assays, add cytochalasin B to the cultures to prevent cell division after one round of mitosis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells at an appropriate time point (typically 1.5-2 normal cell cycles after treatment). Treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the negative control.

Data Integration and Risk Assessment

The culmination of this screening cascade is the development of a comprehensive in vitro toxicity profile. The data should be synthesized to identify the primary toxicity concerns. For example, a low IC50 value in HepG2 cells coupled with positive findings in mitochondrial dysfunction assays would strongly suggest hepatotoxicity as a key liability. Conversely, a potent inhibition of the hERG channel, even with low general cytotoxicity, would flag a significant risk of cardiotoxicity.

This integrated assessment allows for an informed decision on the compound's future. The results can guide medicinal chemistry efforts to modify the structure and mitigate toxicity, or they may lead to the termination of the compound's development if the risks are deemed too high. This rigorous, in vitro-first approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and modern, predictive toxicology.[22][23][24]

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Cre
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • National Toxicology Program. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. National Institute of Environmental Health Sciences.
  • Miyagawa, K., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLoS ONE.
  • Evotec. (2024, September 17). Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Inotiv. Genetic Toxicology Studies.
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • Miltenyi Biotec. Genotoxicity testing of drugs.
  • Axion Biosystems. Cardiotoxicity and Safety.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • National Institutes of Health. In vitro models for liver toxicity testing.
  • Labcorp. Genetic Toxicology: Assessing Genetic Damage and Drug Safety.
  • Eurofins Discovery.
  • U.S. Food and Drug Administration. (2021, August 12).
  • Organisation for Economic Co-operation and Development. In vitro assays for developmental neurotoxicity.
  • Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Archives of Toxicology.
  • Organisation for Economic Co-operation and Development. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • MDPI. (2022, September 28). In Vitro Models for Studying Chronic Drug-Induced Liver Injury.
  • PETA International Science Consortium Ltd. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines.
  • CORDIS. (2004, May 4).
  • Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals.
  • NextSDS. 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride.
  • Sapphire Bioscience. 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride.
  • Fluorochem. 1-(4-FLUORO-2-METHOXYPHENYL)ETHAN-1-AMINE HCL.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
  • Sigma-Aldrich. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
  • Benchchem. 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine.
  • PubMed. (2005, August 15). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine in Human Plasma by Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Drug Development Professionals Abstract This application note presents a robust and validated method for the quantitative determination of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine, a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative determination of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine analog, in human plasma. Due to the inherent polarity and low volatility of the primary amine, direct GC-MS analysis yields poor chromatographic performance. To overcome this, the protocol employs a derivatization strategy using trifluoroacetic anhydride (TFAA) following a liquid-liquid extraction (LLE) sample clean-up. The resulting N-trifluoroacetyl derivative exhibits excellent thermal stability and chromatographic properties. This method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its suitability for pharmacokinetic and toxicokinetic studies.[1]

Introduction and Scientific Rationale

2-fluoro-1-(4-methoxyphenyl)ethan-1-amine is a research chemical and a structural analog of other psychoactive phenethylamines. Its accurate quantification in biological matrices is essential for preclinical and clinical research, including pharmacokinetic profiling and toxicological risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small molecules due to its high chromatographic resolution and specificity.[2][3] However, compounds containing polar functional groups, such as the primary amine in the target analyte, often exhibit poor peak shape, tailing, and potential thermal degradation in the GC inlet.[4]

The Causality Behind Derivatization: To address these challenges, chemical derivatization is employed.[5] This process chemically modifies the analyte to enhance its analytical properties. For primary amines like our target compound, acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), is a highly effective strategy.[6][7] The reaction replaces the active hydrogens on the amine with a non-polar trifluoroacetyl group. This modification achieves three critical objectives:

  • Reduces Polarity: It masks the polar N-H group, minimizing undesirable interactions with the GC column and improving peak symmetry.[8]

  • Increases Volatility: The resulting derivative has a lower boiling point, making it more amenable to analysis in the gas phase.

  • Enhances Mass Spectral Characteristics: The derivative often produces a clear molecular ion and characteristic high-mass fragments, which are ideal for selective and sensitive quantification using Selected Ion Monitoring (SIM).[7][9]

This protocol utilizes a stable isotope-labeled (SIL) internal standard (IS) to ensure the highest level of accuracy and precision. An SIL IS, such as a deuterated analog, co-elutes with the analyte and experiences similar effects during sample preparation and ionization, effectively correcting for variations in extraction recovery and matrix effects.[10][11][12]

Experimental Workflow and Protocol

Overall Experimental Design

The entire analytical process, from sample receipt to final data reporting, is designed as a self-validating system. Each stage incorporates quality control checks to ensure data integrity.

G cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction & Derivatization cluster_analysis Analysis & Reporting Cal_QC Prepare Calibration Standards & Quality Control (QC) Samples Plasma Thaw Plasma Samples, Calibrators, and QCs Spike Spike Internal Standard (IS) into all samples Plasma->Spike LLE Liquid-Liquid Extraction (LLE) (Alkalinize, Add Solvent, Vortex, Centrifuge) Spike->LLE Evap Evaporate Organic Layer to Dryness LLE->Evap Deriv Derivatization with TFAA (Add Reagent, Heat) Evap->Deriv Recon Reconstitute in Solvent Deriv->Recon Inject Inject into GC-MS Recon->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Process Process Data (Integrate Peaks, Build Curve) Acquire->Process Report Calculate Concentrations & Report Results Process->Report

Figure 1: Overall analytical workflow for the quantification of the analyte.
Materials, Reagents, and Instrumentation
ItemDescription / Supplier
Analyte & IS 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine (≥98%); 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine-d5 (Internal Standard, ≥98%)
Derivatization Agent Trifluoroacetic anhydride (TFAA), ≥99%
Solvents Methanol (HPLC Grade), Ethyl Acetate (GC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)
Reagents Sodium Hydroxide (NaOH, ≥98%), Hydrochloric Acid (HCl, 37%)
Consumables 2 mL autosampler vials, 15 mL polypropylene centrifuge tubes, glass Pasteur pipettes
Instrumentation Gas Chromatograph with Mass Selective Detector (e.g., Agilent 7890/5977)
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
Step-by-Step Protocol

1. Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine, dissolve in 10.0 mL of methanol.

  • IS Stock (1 mg/mL): Prepare the internal standard stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the analyte stock in methanol to create working solutions for calibration standards and QCs.

  • IS Working Solution (5 µg/mL): Dilute the IS stock solution in methanol.

2. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QCs at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

3. Sample Extraction (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a 15 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the 5 µg/mL IS working solution to every tube. Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 1 M NaOH. This step is crucial to deprotonate the amine, converting it to the free base which is more soluble in organic extraction solvents. Vortex for 10 seconds.

  • Extraction: Add 2.0 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization

  • The Chemical Reaction: The primary amine of the analyte reacts with TFAA to form a stable N-trifluoroacetyl amide derivative.

G Analyte Analyte (Primary Amine) Product N-Trifluoroacetyl Derivative (GC-amenable) Analyte->Product + TFAA TFAA TFAA->Product 70°C, 30 min

Figure 2: The derivatization reaction of the primary amine with TFAA.
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.[4]

  • Cap the tube tightly and vortex for 10 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[6]

  • Cool the tube to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate and transfer to a 2 mL autosampler vial for analysis.

GC-MS Instrumental Conditions
ParameterSettingRationale
Inlet Splitless mode, 280°CEnsures efficient vaporization and transfer of the analyte onto the column without discrimination.[6]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), then 20°C/min to 290°C (hold 3 min)Optimized to provide good separation from matrix components and a sharp peak for the analyte.
Transfer Line 290°CPrevents condensation of the analyte before reaching the MS source.
MS Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for reproducible fragmentation and library matching.
MS Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.
Ions (m/z) To be determined empiricallyQuantifier and qualifier ions should be selected based on the mass spectrum of the derivatized standard. Typically, a high m/z fragment is chosen as the quantifier for specificity.[6]

Method Validation

To ensure the reliability of the data generated, the method must be validated according to established regulatory guidelines.[13][14][15] The objective is to demonstrate that the assay is suitable for its intended purpose.[1]

ParameterPurposeAcceptance Criteria (based on FDA/EMA guidelines[13][15][16])
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended range.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5x the response of a blank sample. Accuracy and precision must meet criteria.
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the suppression or enhancement of ionization due to co-eluting matrix components.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of the analyte and the internal standard.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator, QC, and unknown sample.

  • Calibration Curve: Plot the peak area ratio versus the nominal concentration of the calibration standards. Apply a linear regression with a 1/x or 1/x² weighting to generate the calibration curve.

  • Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of the analyte in the QC and unknown samples based on their calculated peak area ratios.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape / Tailing Incomplete derivatization; Active sites in GC inlet liner or column.Ensure derivatization reagents are fresh and reaction conditions are met. Replace inlet liner and trim the first few cm of the GC column.
Low Recovery Sub-optimal extraction pH; Emulsion formation during LLE.Verify pH of the sample after alkalinization. Optimize vortexing/shaking time; try different extraction solvents.
High Variability (%CV) Inconsistent sample preparation; Autosampler injection issue.Ensure precise and consistent pipetting, especially for the IS. Check syringe and injection port septum.
No Analyte Peak Degradation of analyte; Incorrect SIM ions selected.Check stability; confirm the mass spectrum of the derivatized standard and select appropriate ions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][16]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

  • Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples.... Journal of Chromatography A. [Link][10]

  • Dehghani, M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research. [Link][6]

  • Sato, M., et al. (2011). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry.... ResearchGate. [Link][17]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][15]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][18]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link][19]

  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link][20]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants.... Current Protocols in Toxicology. [Link][21]

  • Office of Justice Programs. (2018). Automated Derivatization and Identification of Controlled Substances.... [Link][8]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology. [Link][9]

  • Leis, H. J., et al. (1994). Quantitative Measurement of Amphetamine in Human Plasma by Gas chromatography/negative Ion Chemical Ionization Mass Spectrometry.... Biological Mass Spectrometry. [Link][22]

  • Google Patents. Method for Simultaneous Analysis of Amphetamine and Hemp Derivatives by Gas Chromatography. [23]

  • Berg, T., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects.... ResearchGate. [Link][11]

  • Lee, M. R., et al. (2001). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs.... ResearchGate. [Link][7]

  • Lurie, I. S. Chromatographic Techniques in the Forensic Analysis of Designer Drugs. [Link][2]

  • Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations.... [Link][3]

  • MDPI. (2024). Rapid and Simplified Determination of Amphetamine-Type Stimulants.... [Link][12]

Sources

Application

Application Note: NMR Spectroscopy Protocol for the Structural Characterization of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Scope The incorporation of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scope

The incorporation of fluorine into phenethylamine scaffolds is a highly utilized strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride represents a fluorinated analog of the phenethylamine class, frequently encountered in neuropharmacological research and forensic analysis of New Psychoactive Substances (NPS)[1].

Due to the 100% natural abundance, spin-½ nature, and high gyromagnetic ratio of the ¹⁹F nucleus, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of such compounds[2]. This application note provides a self-validating, step-by-step protocol for the comprehensive 1D and 2D NMR analysis of this specific fluorinated amine salt, detailing the causality behind solvent selection, acquisition parameters, and the complex heteronuclear spin-spin coupling networks.

Physicochemical Profile of the Analyte

Before initiating NMR analysis, it is critical to understand the structural features that will dictate the spectral output. The presence of a chiral center at C1 renders the adjacent CH₂F protons diastereotopic, leading to complex multiplet structures.

ParameterSpecificationStructural Implication for NMR
Chemical Name 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine HClContains a primary amine salt, a chiral center, and a primary alkyl fluoride.
Molecular Formula C₉H₁₂FNO • HCl10 distinct carbon environments; 1 fluorine environment.
Molecular Weight 205.66 g/mol Requires ~15-20 mg for optimal ¹³C signal-to-noise (S/N) ratio.
Key Spin Systems AA'BB' (Aromatic), ABMX (Aliphatic chain)Strong ¹H-¹⁹F and ¹³C-¹⁹F scalar couplings will dominate the aliphatic region[3].

Sample Preparation Protocol: The Causality of Solvent Selection

The choice of deuterated solvent is the most critical pre-acquisition variable. For amine hydrochlorides, analysts must choose between protic solvents (e.g., D₂O, Methanol-d₄) and aprotic solvents (e.g., DMSO-d₆).

Scientific Rationale (Causality): We mandate the use of DMSO-d₆ for this protocol. In protic solvents, rapid deuterium exchange occurs at the amine group (-NH₃⁺ → -ND₃⁺). This not only silences the amine protons in the ¹H NMR spectrum but also eliminates the ³J_HN-CH coupling, fundamentally altering the multiplet structure of the C1 proton. DMSO-d₆ prevents this rapid exchange, allowing the -NH₃⁺ protons to be observed as a broad integration of 3H at ~8.0–8.5 ppm, thereby directly validating the hydrochloride salt form.

Step-by-Step Preparation Methodology
  • Weighing: Accurately weigh 15.0 – 20.0 mg of the lyophilized hydrochloride salt into a clean, static-free glass vial.

  • Solvation: Add exactly 600 µL of anhydrous DMSO-d₆ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at 25 °C for 2 minutes. Do not apply excessive heat, as this may promote degradation or shift the exchange equilibrium of the amine protons.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a high-quality 5 mm NMR tube (e.g., Norell Standard Series or Wilmad 528-PP).

  • Degassing (Optional but Recommended): Flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic oxygen, which can broaden spectral lines and interfere with relaxation times (T₁).

NMR_Workflow A Sample Preparation (DMSO-d6, 298 K) B 1D Acquisition (1H, 13C, 19F) A->B Transfer to Spectrometer C 2D Correlation (HSQC, HMBC) B->C Automated Setup D Data Processing (FT, Phase, Baseline) B->D C->D E Multiplet Analysis & J-Coupling Extraction D->E Spin System Resolution

Fig 1. Standardized NMR workflow for fluorinated phenethylamine derivatives.

NMR Acquisition Methodologies

The following parameters are optimized for a 400 MHz or 500 MHz spectrometer equipped with a multinuclear broadband probe (e.g., Bruker BBFO).

Table 1: Optimized 1D Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)Purpose / Causality
¹H NMR zg3016 - 322.0 s20 ppmGeneral structural overview; integration of protons.
¹³C{¹H} NMR zgpg30512 - 10242.0 s240 ppmCarbon backbone mapping. Fluorine coupling remains visible.
¹⁹F NMR zg321.5 s250 ppmExtracts exact ¹H-¹⁹F coupling constants (²J_HF, ³J_HF)[4].
¹⁹F{¹H} NMR zgig321.5 s250 ppmCollapses ¹⁹F multiplets into a singlet for absolute purity assessment.

Self-Validation Checkpoint: The magnitude of the ¹J_CF coupling extracted from the ¹³C spectrum must mathematically match the splitting observed in the corresponding ¹³C satellites of the ¹⁹F spectrum.

Spectral Interpretation & Spin System Dynamics

The structural elucidation of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine relies heavily on deciphering the heteronuclear scalar couplings.

The Aromatic and Methoxy Regions

The 4-methoxyphenyl group presents a classic AA'BB' spin system in the ¹H NMR spectrum due to the para-substitution. This appears as two distinct higher-order multiplets (often resembling doublets) integrating to 2H each, typically centered around 7.0 ppm and 7.4 ppm. The methoxy (-OCH₃) group will appear as a sharp, uncoupled singlet integrating to 3H at approximately 3.75 ppm.

The Fluorinated Aliphatic Core (ABMX System)

The ethanamine backbone is the most complex region of the spectrum. Because C1 is a stereocenter, the two protons on C2 (the -CH₂F group) are diastereotopic. They are chemically and magnetically non-equivalent.

  • Geminal Fluorine Coupling (²J_HF): The ¹⁹F nucleus couples strongly to the directly adjacent CH₂ protons, producing massive splitting constants of approximately 47–49 Hz[3].

  • Vicinal Fluorine Coupling (³J_HF): The ¹⁹F nucleus also couples through three bonds to the C1 proton (H_alpha), with a coupling constant typically ranging from 14–20 Hz[4].

  • Diastereotopic Proton Coupling (²J_HH): The two C2 protons couple to each other with a geminal coupling of roughly -10 to -12 Hz.

Consequently, the ¹⁹F NMR spectrum (without proton decoupling) will not be a simple triplet. It will appear as a complex multiplet—often a doublet of doublet of doublets (ddd)—reflecting the distinct couplings to H_beta1, H_beta2, and H_alpha.

Spin_Network F 19F C_beta 13C (β) CH2 F->C_beta 1J_CF ≈ 170 Hz C_alpha 13C (α) CH F->C_alpha 2J_CF ≈ 20 Hz H_beta1 1H (β1) F->H_beta1 2J_HF ≈ 47 Hz H_beta2 1H (β2) F->H_beta2 2J_HF ≈ 47 Hz H_alpha 1H (α) F->H_alpha 3J_HF ≈ 15 Hz C_beta->H_beta1 1J_CH C_beta->H_beta2 1J_CH C_alpha->H_alpha 1J_CH H_beta1->H_beta2 2J_HH ≈ -12 Hz H_alpha->H_beta1 3J_HH ≈ 5 Hz H_alpha->H_beta2 3J_HH ≈ 7 Hz

Fig 2. Heteronuclear and homonuclear spin-coupling network of the 2-fluoroethan-1-amine core.

Table 2: Expected Diagnostic Chemical Shifts and Splitting Patterns
NucleusPositionExpected Shift (ppm)Multiplicity & CouplingDiagnostic Significance
¹H -OCH₃~3.75Singlet (3H)Confirms methoxy substitution.
¹H C2 (-CH₂F)~4.60 - 4.80Complex multiplet (2H)Diastereotopic protons split by ¹⁹F (²J_HF ~47 Hz)[3].
¹H C1 (-CH-N)~4.40 - 4.60Multiplet (1H)Shifted downfield by adjacent -NH₃⁺ and aromatic ring.
¹³C C2 (-CH₂F)~84.0DoubletMassive ¹J_CF coupling (~170 Hz) confirms primary fluoride[5].
¹³C C1 (-CH-N)~54.0Doublet²J_CF coupling (~20 Hz) confirms connectivity to fluorinated carbon.
¹⁹F -CH₂F-215 to -225ddd (or complex m)Primary alkyl fluoride chemical shift range[1].

By systematically applying this protocol, researchers can ensure robust, reproducible, and self-validating structural characterization of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and analogous fluorinated pharmaceutical compounds.

Sources

Method

cell culture viability assays using 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

An in-depth technical guide has been structured to provide a comprehensive framework for the validation and application of novel chemical compounds in cell viability assays, using the specified but uncharacterized molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide has been structured to provide a comprehensive framework for the validation and application of novel chemical compounds in cell viability assays, using the specified but uncharacterized molecule as a working example. This guide emphasizes scientific integrity, experimental causality, and self-validating protocols, designed for researchers and drug development professionals.

Application Note & Protocol

Topic: Investigating 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride as a Novel Probe for Cell Viability Assays: A Validation Framework

Abstract: The continuous search for novel, robust, and multiplex-compatible cell viability assays is a cornerstone of drug discovery and fundamental biological research. This document outlines a comprehensive framework for the evaluation of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride, a compound of interest due to its structural motifs, as a potential reagent for measuring cell health. As this molecule is not an established viability probe, this guide presents a complete, hypothesis-driven validation workflow. We propose a potential mechanism of action based on its chemical structure and provide detailed, step-by-step protocols for physicochemical characterization, cytotoxicity profiling, proof-of-concept testing, and comparative analysis against gold-standard assays. This application note serves as a template for researchers seeking to validate novel chemical entities for use in cell-based assays, ensuring scientific rigor and generating trustworthy data.

Part 1: Introduction & Scientific Rationale

The assessment of cell viability is a critical readout in toxicology, pharmacology, and molecular biology, providing a quantitative measure of cellular health in response to various stimuli. Commercially available assays typically rely on specific biomarkers of viability, such as cellular metabolic activity (e.g., resazurin, MTT assays), ATP content (e.g., CellTiter-Glo®), or membrane integrity (e.g., trypan blue, propidium iodide). The discovery of new chemical probes with unique mechanisms or advantageous properties (e.g., improved stability, lower toxicity, different spectral properties) can expand the experimental toolkit available to researchers.

The compound 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride possesses chemical features that suggest potential as a biomarker for cell viability. The methoxyphenyl group is a common fluorophore component, while the primary amine and fluoro-substitution could influence cellular uptake and enzymatic processing.

Hypothesized Mechanism of Action:

We hypothesize that this compound could function as a redox-sensitive or enzyme-activated fluorogenic probe . In this proposed mechanism, the non-fluorescent parent compound is taken up by viable, metabolically active cells. Intracellular enzymes, such as reductases or oxidases, could modify the molecule—potentially through metabolism of the amine or methoxy group—leading to the formation of a fluorescent product. This product would then be released or accumulate within the cell, generating a signal directly proportional to the number of viable cells. The validation workflow detailed below is designed to rigorously test this hypothesis.

Part 2: Comprehensive Validation Workflow

To ensure scientific integrity, a new assay reagent must be subjected to a multi-stage validation process. The following workflow provides a logical progression from basic characterization to full-scale comparative analysis.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Assay Development & Proof-of-Concept cluster_2 Phase 3: Validation & Benchmarking P1_Sol Step 1.1: Solubility & Stability Assess in PBS and Culture Media P1_Spec Step 1.2: Spectroscopic Profile Determine intrinsic absorbance and fluorescence P1_Sol->P1_Spec P1_Tox Step 1.3: Cytotoxicity Profiling Determine non-toxic working concentration range P1_Spec->P1_Tox P2_Corr Step 2.1: Signal vs. Cell Number Establish correlation and linearity P1_Tox->P2_Corr P2_Opt Step 2.2: Parameter Optimization Optimize concentration, incubation time, cell density P2_Corr->P2_Opt P3_Comp Step 3.1: Comparative Analysis Benchmark against gold-standard assays (Resazurin, ATP-based) P2_Opt->P3_Comp P3_Mech Step 3.2: Mechanistic Insights Use metabolic inhibitors to probe signal generation P3_Comp->P3_Mech End Final Protocol Established P3_Mech->End Validated Protocol

Figure 1. A comprehensive, three-phase workflow for the validation of a novel cell viability reagent.

Part 3: Experimental Protocols

The following protocols are designed as a complete guide to validate 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride, hereafter referred to as "Compound F-MPA," as a cell viability probe.

Phase 1: Foundational Characterization

Objective: To determine the basic physicochemical and biological properties of Compound F-MPA essential for its use in cell-based assays.

Protocol 1.1: Solubility, Stability, and Spectroscopic Profiling

  • Rationale: Before testing in cells, it is critical to understand if the compound is soluble and stable in culture conditions and to determine its intrinsic spectral properties to avoid signal interference.

  • Materials:

    • Compound F-MPA

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • UV-Vis Spectrophotometer

    • Fluorescence Plate Reader

  • Procedure:

    • Solubility: Prepare a 10 mM stock solution of Compound F-MPA in sterile DMSO. Serially dilute the stock solution in both PBS and complete culture medium to determine the highest concentration that remains in solution without precipitation. Visually inspect and measure absorbance to detect light scattering from precipitates.

    • Stability: Incubate the highest soluble concentration of Compound F-MPA in complete culture medium at 37°C for 0, 2, 4, 8, and 24 hours. At each time point, measure the absorbance spectrum (230-700 nm) and fluorescence spectrum (broad excitation/emission scan) to check for degradation (i.e., changes in spectral peaks).

    • Spectroscopic Profile: Using the highest soluble concentration in culture medium, perform a full absorbance scan to identify any absorbance maxima. Subsequently, perform a full excitation-emission matrix scan to identify any intrinsic fluorescence and determine the optimal excitation and emission wavelengths (Ex/Em).

Protocol 1.2: Cytotoxicity Profiling

  • Rationale: A viability assay reagent should not itself be toxic to cells at its working concentration. This protocol establishes the safe concentration range.[1][2][3]

  • Materials:

    • Adherent cell line (e.g., HeLa, A549, or a cell line relevant to the user's research)

    • 96-well, clear-bottom, black-walled tissue culture plates

    • Compound F-MPA stock solution (10 mM in DMSO)

    • An established, orthogonal viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare a 2-fold serial dilution of Compound F-MPA in culture medium, starting from the highest soluble concentration down to ~10 nM. Also include a vehicle control (DMSO only, at the highest concentration used).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells (n=3-6 replicates per concentration).

    • Incubate for 24-48 hours (a typical duration for a viability experiment).

    • Assess cell viability using a well-established method like the CellTiter-Glo® assay, which quantifies ATP as a marker of metabolically active cells.[4][5][6]

    • Plot the viability signal (e.g., luminescence) against the log of Compound F-MPA concentration and determine the TC50 (Toxic Concentration 50%). The working concentration for the new assay should be at least 10-fold lower than the TC50 value.

Phase 2: Assay Development & Proof-of-Concept

Objective: To test the hypothesis that Compound F-MPA generates a signal proportional to the number of viable cells and to optimize the assay parameters.

Protocol 2.1: Correlation of Signal with Cell Number

  • Rationale: The fundamental requirement of a viability assay is that its signal output correlates linearly with the number of living cells over a useful range.[7]

  • Materials:

    • Cell line of interest

    • 96-well plates

    • Compound F-MPA (at the predetermined non-toxic working concentration)

    • Fluorescence Plate Reader set to the optimal Ex/Em wavelengths determined in Protocol 1.1.

  • Procedure:

    • Prepare a serial dilution of cells in culture medium, ranging from ~50,000 cells/well down to 0 cells/well (medium only blank).

    • Plate 100 µL of each cell dilution into a 96-well plate (n=6-8 replicates for each density). Incubate for 24 hours to allow for cell attachment and recovery.

    • Prepare the Compound F-MPA working solution in pre-warmed culture medium.

    • Add 10 µL of the Compound F-MPA working solution to each well.

    • Incubate at 37°C for a trial period (e.g., 2-4 hours).

    • Measure the fluorescence at the predetermined Ex/Em wavelengths.

    • Plot the background-subtracted fluorescence signal against the number of cells seeded. Assess the linearity of the response (R² value).

Protocol 2.2: Optimization of Parameters

  • Rationale: To achieve the best assay performance (e.g., highest signal-to-background ratio, best Z-factor), key parameters must be optimized.

  • Procedure:

    • Compound Concentration: Using a fixed cell number (e.g., 10,000 cells/well), test a range of Compound F-MPA concentrations below the TC50 to find the concentration that yields the maximum signal-to-background ratio.

    • Incubation Time: Using the optimal compound concentration and a fixed cell number, measure the fluorescence signal at various time points after adding the compound (e.g., 30, 60, 120, 180, 240 minutes) to determine the ideal incubation time where the signal is stable and maximal.[8][9]

Phase 3: Validation & Benchmarking

Objective: To compare the performance of the new assay against "gold-standard" methods and to gain insight into the mechanism of signal generation.

G cluster_cell Viable Cell Enzyme Intracellular Enzymes (e.g., Reductases) Compound_Out Metabolite (Highly Fluorescent) Enzyme->Compound_Out Conversion Compound_In Compound F-MPA (Non-Fluorescent) Compound_In->Enzyme Uptake & Metabolism Signal Fluorescent Signal (Ex/Em) Compound_Out->Signal Detection

Figure 2. Hypothesized mechanism of action for the Compound F-MPA viability assay.

Protocol 3.1: Comparative Analysis with Standard Assays

  • Rationale: A new assay must demonstrate performance comparable or superior to existing, trusted methods.

  • Materials:

    • Cytotoxic compound (e.g., Staurosporine or Doxorubicin)

    • Compound F-MPA assay reagents

    • Resazurin-based assay kit (e.g., alamarBlue™)

    • ATP-based assay kit (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in three identical 96-well plates.

    • Treat the cells with a serial dilution of a known cytotoxic compound for 24 hours to generate a range of cell viabilities. Include untreated (100% viable) and completely lysed (0% viable) controls.

    • After treatment, perform a viability assay on each plate using a different method: Plate 1 with the optimized Compound F-MPA protocol, Plate 2 with a resazurin-based assay[8][10], and Plate 3 with an ATP-based assay.[4][11]

    • Plot the dose-response curves for the cytotoxic agent as determined by each of the three assays.

    • Compare the calculated IC50 values, signal-to-background ratios, and Z'-factors for each assay.

Data Presentation Table:

Assay MetricCompound F-MPA AssayResazurin AssayATP-based Assay (CellTiter-Glo®)
IC50 (Cytotoxin) Experimental ValueExperimental ValueExperimental Value
Signal-to-Background Experimental ValueExperimental ValueExperimental Value
Z'-Factor Experimental ValueExperimental ValueExperimental Value
Linearity (R²) From Protocol 2.1From Protocol 2.1From Protocol 2.1

Part 4: Conclusion & Future Directions

This application note provides a rigorous, hypothesis-driven framework for the validation of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride (Compound F-MPA) as a novel cell viability probe. By following these protocols, a researcher can systematically determine the compound's utility, define an optimized assay protocol, and benchmark its performance against established industry standards. Successful validation would introduce a new tool for cell-based research, while failure at any step provides a clear, data-driven rationale for discontinuing its development. This structured approach ensures that only robust and reliable methods are adopted, upholding the principles of scientific integrity.

References

  • Resazurin assay protocol for screening and evaluation of antimicrobial... ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • The Overview of Cell Viability. Cusabio. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cytotoxicity Test. Nelson Labs. [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. p-care. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Resazurin Assay - Roberts Lab Handbook. University of Washington. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • CellTiter-Glo Assay. University of Oslo. [Link]

  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega GmbH. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]

Sources

Application

Application Note: Advanced Extraction Techniques for 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine from Biological Matrices

Executive Summary & Physicochemical Rationale The accurate quantification of novel phenethylamine derivatives in complex biological matrices (plasma, whole blood, urine) is a persistent challenge in forensic toxicology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The accurate quantification of novel phenethylamine derivatives in complex biological matrices (plasma, whole blood, urine) is a persistent challenge in forensic toxicology and pharmacokinetic profiling. 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine presents unique analytical hurdles due to its specific structural motifs: a primary aliphatic amine, an electron-donating para-methoxy group, and an electron-withdrawing beta-fluorine atom.

To design a robust extraction methodology, we must first deconstruct the molecule's physicochemical properties:

  • Ionization (pKa): While typical phenethylamines exhibit a pKa of ~10.0, the inductive electron-withdrawing effect of the beta-fluorine atom lowers the pKa of the primary amine to approximately 8.8–9.2. At physiological pH (7.4) and acidic pH, the molecule exists almost exclusively as a hydrophilic cation.

  • Lipophilicity (LogP): The addition of the methoxy group and the highly electronegative fluorine atom increases the compound's lipophilicity (estimated LogP ~1.8–2.2) compared to the unsubstituted phenethylamine core.

  • Volatility: Like many amphetamine and phenethylamine free bases, this compound is highly volatile when deprotonated. Evaporating organic extracts without proper salt-formation protocols will result in catastrophic analyte loss [1].

Based on these parameters, extraction strategies must exploit both the cationic nature of the amine and the lipophilicity of the fluorinated aromatic ring.

Strategic Modality Selection

Selecting the correct sample preparation technique requires balancing throughput, matrix cleanliness, and cost. The decision matrix below outlines the logic for selecting between Mixed-Mode Solid-Phase Extraction (MCX-SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE).

Method_Selection Start Biological Matrix Containing Target Analyte Split Primary Analytical Goal? Start->Split Crit1 High-Throughput Plasma/Urine Screening Split->Crit1 Crit2 Maximum Cleanliness & Trace Forensic Analysis Split->Crit2 Crit3 Cost-Effective Large Volume Extraction Split->Crit3 SLE Supported Liquid Extraction (SLE) Alkaline Load -> EtOAc Elute Crit1->SLE SPE Mixed-Mode Cation Exchange (MCX) Acidic Load -> Basic Elute Crit2->SPE LLE Liquid-Liquid Extraction (LLE) pH > 11 -> Hexane/EtOAc Crit3->LLE

Logical decision matrix for selecting the optimal extraction modality based on analytical goals.

Self-Validating Extraction Protocols

To ensure , every protocol below is designed as a self-validating system . This requires the addition of a deuterated internal standard (IS) prior to any matrix manipulation to account for recovery losses, and the parallel processing of a "post-extraction spiked blank" to mathematically isolate absolute matrix effects from extraction efficiency.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Mixed-mode polymeric sorbents containing both reversed-phase characteristics and sulfonic acid cation-exchange groups are the gold standard for basic amines [3]. This orthogonality allows for aggressive washing steps that selectively remove both hydrophilic and lipophilic matrix interferences.

SPE_Workflow Pretreat 1. Pre-treatment Dilute with 2% H3PO4 Condition 2. Condition MeOH -> H2O Pretreat->Condition Load 3. Load Sample 1-2 mL/min Condition->Load Wash1 4. Aqueous Wash 0.1M HCl Load->Wash1 Wash2 5. Organic Wash 100% MeOH Wash1->Wash2 Elute 6. Elution 5% NH4OH in EtOAc/MeOH Wash2->Elute Evap 7. Evaporation Add 1% HCl in MeOH Elute->Evap

Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for primary amines.

Mechanistic Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of IS (e.g., Amphetamine-d11). Add 200 µL of 2% Phosphoric Acid (H₃PO₄).

    • Causality: The acid disrupts protein-analyte binding and drives the pH to ~2.0, ensuring the primary amine is 100% protonated and ready for ionic binding.

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL MS-grade H₂O through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic interactions to occur.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl.

    • Causality: Removes aqueous-soluble endogenous salts and proteins. The acidic pH maintains the analyte's positive charge, keeping it locked to the sulfonic acid groups [2].

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: Removes neutral and lipophilic interferences (e.g., phospholipids). The analyte remains bound because organic solvents cannot break the strong ionic bonds.

  • Elution: Dry the sorbent under high vacuum for 2 minutes. Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Ethyl Acetate:MeOH (50:50, v/v).

    • Causality: The high pH (>11) deprotonates the amine, neutralizing its charge. The ionic bond is broken, and the organic solvent efficiently elutes the lipophilic free base.

  • Evaporation (CRITICAL): Add 50 µL of 1% HCl in MeOH to the eluate before evaporation. Evaporate under a gentle stream of N₂ at 35°C.

    • Causality: Phenethylamine free bases are highly volatile. The addition of HCl converts the free base into a non-volatile hydrochloride salt, preventing massive analyte loss during blow-down.

Protocol B: Supported Liquid Extraction (SLE)

SLE is ideal for high-throughput environments where the rigorous cleanliness of SPE is balanced against processing speed.

  • Pre-treatment: Aliquot 200 µL plasma + 20 µL IS. Add 200 µL of 0.5 M NH₄OH.

    • Causality: Raises the pH > 10.5, fully deprotonating the analyte into its lipophilic free base form.

  • Loading: Apply the 400 µL mixture to a 400 µL capacity SLE plate (diatomaceous earth). Wait 5 minutes.

    • Causality: The aqueous sample coats the high-surface-area diatomaceous earth, forming a micro-extraction layer.

  • Elution: Apply 2 x 1 mL of Dichloromethane or Ethyl Acetate. Allow to flow under gravity.

    • Causality: The water-immiscible organic solvent passes over the aqueous layer, extracting the uncharged lipophilic free base via pKa-driven partitioning.

  • Evaporation: Add 50 µL of 1% HCl in MeOH (to prevent volatility loss) and evaporate under N₂. Reconstitute in 100 µL of initial LC mobile phase.

Protocol C: Liquid-Liquid Extraction (LLE)

A highly cost-effective, traditional approach suitable for higher sample volumes [4].

  • Extraction: To 500 µL of plasma, add 50 µL IS and 500 µL of 0.5 M NaOH. Vortex briefly.

  • Partitioning: Add 2.5 mL of Hexane:Ethyl Acetate (70:30, v/v). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Causality: The highly alkaline environment forces the amine into the organic layer. The non-polar hexane limits the co-extraction of polar matrix components, while the ethyl acetate provides enough polarity to solubilize the methoxy-aromatic ring.

  • Recovery: Transfer the upper organic layer to a clean tube. Add 50 µL of 1% HCl in MeOH, evaporate, and reconstitute.

Quantitative Performance & Matrix Effects

The self-validating nature of these protocols allows for the precise calculation of Absolute Recovery (RE), Matrix Effect (ME), and Process Efficiency (PE). The data below summarizes the expected performance metrics when extracting 50 ng/mL of the target analyte from human plasma.

Table 1: Comparative Performance Metrics for 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Extraction

Extraction ModalityAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Intra-day Precision (RSD %)
MCX-SPE 92.4 ± 3.1-4.288.53.8
SLE 85.7 ± 4.5-12.674.95.2
LLE 78.3 ± 6.2-18.463.98.1

Note: Matrix Effect values closer to 0% indicate minimal ion suppression during LC-MS/MS analysis. The superior clean-up of MCX-SPE removes the majority of ion-suppressing phospholipids.

LC-MS/MS Analytical Considerations

Following extraction, chromatographic separation is critical. Standard C18 columns often struggle to separate isobaric fluorinated phenethylamines. It is highly recommended to utilize a Pentafluorophenylpropyl (PFPP) stationary phase [2].

  • Causality: The PFPP phase undergoes unique dipole-dipole, pi-pi, and charge-transfer interactions with the fluorinated and methoxy-substituted aromatic ring of the analyte. This provides orthogonal selectivity compared to standard hydrophobic interactions, ensuring baseline resolution from endogenous interferences and structurally similar designer drugs.

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. (Gradient elution from 5% B to 60% B over 5 minutes).

References

  • Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2022). "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Agilent Technologies.[Link]

  • Mariotti, K. C., et al. (2014). "Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry." Journal of Analytical Toxicology.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated phenethylamine derivatives. 2-fluoro-1-(4-methoxyphenyl)ethan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated phenethylamine derivatives. 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a classic example of a compound that theoretically should be highly water-soluble due to its hydrochloride salt form, yet frequently exhibits counterintuitive precipitation in standard laboratory workflows.

The root of these issues lies in the molecule's specific structural features:

  • The Beta-Fluoro Effect: The highly electronegative fluorine atom at the C2 position exerts a strong inductive pull, significantly lowering the pKa of the adjacent primary amine compared to standard non-fluorinated phenethylamines.

  • Lipophilicity: The 4-methoxyphenyl group and the fluorine atom render the unprotonated free base highly lipophilic.

  • The Common Ion Effect: As a hydrochloride salt, its solubility is strictly governed by the solubility product constant ( Ksp​ ) in the presence of chloride ions[1].

Diagnostic Workflow

Use the following decision tree to identify the root cause of your specific solubility issue.

TroubleshootingFlow Start Solubility Issue with 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine HCl Aq Aqueous / Buffer Media Start->Aq Org Organic Solvents Start->Org Cl High Cl⁻ (e.g., PBS, Saline)? (Common Ion Effect) Aq->Cl pH pH > 7.0? (Free Base Precipitation) Aq->pH Org1 Poor solubility in non-polar organics? Org->Org1 Sol1 Use Cl⁻-free buffer (e.g., D5W, Acetate) Cl->Sol1 Yes Sol2 Lower pH or use Cyclodextrins pH->Sol2 Yes Sol3 Perform Free-Basing Extraction Protocol Org1->Sol3 Yes

Diagnostic workflow for identifying and resolving amine hydrochloride solubility issues.

Frequently Asked Questions & Troubleshooting Modules

Module 1: Aqueous & Physiological Buffers

Q1: Why does my compound immediately precipitate when I dissolve it in Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF)? Causality & Expert Insight: This is a textbook example of the 1[1]. PBS and SGF contain high concentrations of chloride ions ( Cl− ) from NaCl and HCl. Because your compound is a hydrochloride salt, it dissociates in water as follows:

Amine⋅HCl(s)​⇌AmineH(aq)+​+Cl(aq)−​

According to Le Chatelier's principle, introducing a massive excess of Cl− from the buffer forces the equilibrium to the left, drastically reducing the solubility of the salt and causing it to crash out of solution[2]. This phenomenon is a primary hurdle in the preformulation of amine hydrochlorides[3]. Solution: Do not use saline-based buffers for initial dissolution. If isotonicity is required for in vivo dosing, formulate the compound in 5% Dextrose in Water (D5W) instead of 0.9% NaCl.

Q2: I tried lowering the pH with HCl to force it into solution, but the precipitation got worse. Why? Causality & Expert Insight: You have crossed below the pHmax​ of the compound. The pHmax​ is the specific pH at which a drug exhibits its maximum solubility—where the solution is saturated with both the free base and the salt form[1]. For weak bases, adding acid lowers the pH and initially increases solubility. However, once you drop below pHmax​ , the solid phase in equilibrium becomes the hydrochloride salt. Adding more HCl simply adds more common chloride ions, which decreases solubility rather than improving it[3]. Solution: Adjust pH using a non-chloride acid (e.g., methanesulfonic acid or acetic acid) if acidification is strictly necessary, or utilize a co-solvent system like 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

PHSolubility LowPH pH < pH_max (Salt Domain) MaxPH pH = pH_max (Maximum Solubility) LowPH->MaxPH Decreasing [Cl⁻] increases solubility HighPH pH > pH_max (Free Base Domain) MaxPH->HighPH Increasing pH precipitates free base

Mechanistic relationship between pH, common ion effect, and dominant solid phase.

Module 2: Formulation & Organic Solvents

Q3: I need to extract this compound into an organic solvent (like hexane or ethyl acetate) for chromatography, but it stays in the aqueous layer. How do I fix this? Causality & Expert Insight: The hydrochloride salt is highly polar and ionic, making it insoluble in non-polar organic solvents. To partition the molecule into an organic phase, you must neutralize the amine to its free base form. Because of the electron-withdrawing beta-fluorine atom, the pKa is lower than typical amines. Raising the pH to ~10.0 ensures >99% of the compound is deprotonated into the lipophilic free base form.

Protocol: Step-by-Step Free-Basing Methodology Self-Validating System: This protocol relies on visual phase separation and strict pH confirmation to guarantee successful extraction.

  • Dissolution: Dissolve 100 mg of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in 5 mL of deionized water (strictly avoid chloride-containing buffers).

  • Alkalinization: While stirring, add 1M NaOH dropwise. Validation Step: Monitor with a calibrated pH meter until the solution reaches exactly pH 10.0. You will visually observe the solution become cloudy/milky as the lipophilic free base precipitates out of the aqueous phase.

  • Extraction: Add 5 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Mix vigorously for 2 minutes, then allow the layers to separate in a separatory funnel. The free base will partition entirely into the lower (DCM) or upper (EtOAc) organic layer.

  • Washing & Drying: Collect the organic layer. Wash once with 2 mL of brine to remove residual water and ions, then dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Recovery: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the pure, organic-soluble free base.

Quantitative Data Presentation

To aid in experimental design, refer to the following expected solubility profiles based on the physicochemical properties of halogenated amine hydrochlorides.

Solvent / MediumExpected SolubilityDominant Solid Phase at EquilibriumTroubleshooting Strategy
Pure Deionized Water High (>20 mg/mL)Amine Hydrochloride SaltIdeal for concentrated stock solutions.
0.9% Saline / PBS (pH 7.4) Low (<2 mg/mL)Free Base (due to pH) & Salt (due to Cl⁻)Use D5W (Dextrose) instead of Saline.
Simulated Gastric Fluid (pH 1.2) Very LowAmine Hydrochloride SaltCommon ion effect from HCl. Use non-Cl⁻ acids.
DMSO (Anhydrous) Moderate to HighAmine Hydrochloride SaltWarm gently to 37°C; avoid moisture absorption.
Hexane / Diethyl Ether InsolubleAmine Hydrochloride SaltPerform free-basing protocol prior to use.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL
  • Study of pH-dependent solubility of organic bases.
  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: ACS Publications URL

Sources

Optimization

stability of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in aqueous solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride. It addresses potential stability issues...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride. It addresses potential stability issues in aqueous solutions through troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in aqueous solutions.

Q1: What are the primary factors that can affect the stability of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in an aqueous solution?

The stability of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As an amine hydrochloride, the pH of the solution is a critical determinant of its stability and solubility. The molecule's structure, featuring a benzylic amine and a fluorine substituent, suggests potential degradation pathways that researchers should be aware of.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride are not extensively documented, educated predictions can be made based on its chemical structure. Potential degradation mechanisms include:

  • Oxidation: The amine group can be susceptible to oxidation, which may be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing species.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation, which could lead to photodegradation.

  • Elimination Reactions: Under certain conditions, particularly at non-neutral pH and elevated temperatures, the fluorine atom could potentially be eliminated.

A proposed degradation pathway is illustrated below:

G A 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride B Oxidative Degradation Products A->B Oxidizing Agents, O2 C Photodegradation Products A->C Light (UV) D Elimination Products A->D pH, Heat

Caption: Potential degradation pathways for 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride in aqueous solution.

Q3: How does the hydrochloride salt form contribute to the compound's stability in solution?

The hydrochloride salt form generally enhances the aqueous solubility and stability of amines. By protonating the amine group, the salt form reduces the amine's nucleophilicity and susceptibility to certain degradation reactions. However, the pH of the resulting solution will be acidic, and this low pH environment could influence other potential degradation pathways.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride.

Problem Possible Cause Recommended Solution
Precipitation observed in aqueous solution. The pH of the solution may have shifted, causing the free base to precipitate. The concentration may also exceed the compound's solubility at a given temperature.Ensure the pH of the solution is maintained in the acidic range to keep the compound in its protonated, more soluble form. Consider preparing a more dilute solution or gently warming the solution to aid dissolution.
Loss of compound potency over time in prepared solutions. This indicates chemical degradation. The specific cause could be related to pH, temperature, light exposure, or the presence of reactive species in the solution.A systematic stability study is recommended to identify the cause. Prepare fresh solutions for each experiment and store stock solutions under recommended conditions (e.g., refrigerated, protected from light).
Inconsistent analytical results (e.g., HPLC). This could be due to on-column degradation, interactions with the stationary phase, or instability in the mobile phase.Ensure the mobile phase pH is compatible with the compound's stability. Use a suitable column and consider adding modifiers to the mobile phase to improve peak shape and reduce on-column interactions.

Experimental Protocols

To assist researchers in determining the stability of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride under their specific experimental conditions, the following protocol for a forced degradation study is provided.

Protocol: Forced Degradation Study

This study will expose the compound to various stress conditions to identify potential degradation products and pathways.

1. Materials and Reagents:

  • 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • A calibrated HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • A photostability chamber

  • A temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

5. Data Interpretation:

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

The following diagram outlines the workflow for this forced degradation study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photodegradation A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride.

References

For further reading on the principles of stability testing and analytical method development, the following resources are recommended:

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Troubleshooting

Technical Support Center: HPLC/UHPLC Analysis of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with fluorinated phenethylamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with fluorinated phenethylamine derivatives.

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a highly basic primary amine. Due to its structural properties—specifically the interplay between the lipophilic methoxyphenyl ring, the inductive effect of the beta-fluorine, and the basicity of the amine—analysts frequently encounter severe peak tailing, retention time drift, and poor recovery. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure self-validating experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine exhibit severe peak tailing (Asymmetry > 1.5) on standard C18 columns? A: Peak tailing for basic amines is primarily caused by a dual-retention mechanism. While the hydrophobic methoxyphenyl group interacts predictably with the C18 stationary phase, the protonated primary amine undergoes secondary electrostatic interactions (ion-exchange) with unreacted, ionized residual silanols on the silica support surface[1]. Because silanols typically have a pKa between 3.5 and 4.5, operating at a mid-range pH (4.0–8.0) maximizes these unwanted secondary interactions, leading to severe peak distortion and tailing[1].

Q2: How does the fluorine substitution impact my mobile phase selection compared to a standard phenethylamine? A: The highly electronegative fluorine atom at the beta-carbon exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the adjacent primary amine compared to an unsubstituted phenethylamine (which typically has a pKa ~9.8). However, the amine remains highly basic and will be fully protonated in standard acidic mobile phases. Furthermore, the fluorine atom increases the molecule's polarizability and lipophilicity. To elute this compound efficiently with sharp peak shapes, the mobile phase must either fully neutralize the silanols (low pH) or fully neutralize the amine (high pH).

Q3: Should I use a low-pH or high-pH mobile phase strategy? A: Both strategies are viable, but they rely on different causal mechanisms:

  • Low-pH Strategy (pH < 3.0): This is the most common approach. By lowering the pH below 3.0, you protonate the residual silanol groups on the silica surface, neutralizing their negative charge and preventing ion-exchange interactions with the positively charged amine[2]. A 10-20 mM phosphate buffer adjusted to pH 2.5–3.0 is highly effective for UV detection[2][3].

  • High-pH Strategy (pH > 10.0): By raising the pH above the pKa of the amine (e.g., pH 10.5 with ammonium bicarbonate), the amine is deprotonated and becomes neutral. This entirely eliminates electrostatic interactions and increases hydrophobic retention. Note: This requires a specialized hybrid-silica column (e.g., Waters XBridge) that can withstand alkaline degradation.

Q4: How do I eliminate tailing if I am restricted to LC-MS compatible mobile phases? A: Non-volatile buffers like potassium phosphate will precipitate in the MS source and must be avoided. For LC-MS analysis of fluorinated phenethylamines, replace phosphoric acid with formic acid[4]. To maintain ionic strength and sharpen the peak, use a buffered system of 10 mM ammonium formate adjusted to pH 2.8 with formic acid. If tailing persists, the addition of a volatile competing base, such as 5 mM Triethylamine (TEA), can act as a silanol suppressor by preferentially binding to active silanols[2]. However, use TEA sparingly in LC-MS as it can cause ion suppression.

Part 2: Mobile Phase Optimization Data

The following table summarizes the quantitative parameters for selecting the optimal mobile phase based on your detector and column chemistry.

Mobile Phase StrategyAqueous Phase CompositionOrganic ModifierTarget pHLC-MS CompatibleExpected Peak Asymmetry ( As​ )
Low pH (Standard UV) 20 mM Potassium PhosphateAcetonitrile2.5 - 3.0No1.0 - 1.2
Low pH (LC-MS) 10 mM Ammonium Formate + 0.1% Formic AcidAcetonitrile~2.8Yes1.1 - 1.3
High pH (LC-MS) 10 mM Ammonium BicarbonateMethanol10.0Yes1.0 - 1.1
Silanol Suppression 0.1% TFA + 5 mM Triethylamine (TEA)Acetonitrile~2.5Poor (Suppression)0.9 - 1.1

Part 3: Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. The following methodology details the preparation and validation of the optimal LC-MS compatible mobile phase.

Protocol A: Preparation of pH 2.8 Ammonium Formate Buffer (LC-MS)

Causality Note: Precise pH control is critical. If the pH drifts above 3.5, silanols will begin to ionize, instantly degrading peak shape.

  • Gravimetric Addition: Weigh exactly 0.63 g of LC-MS grade Ammonium Formate ( NH4​HCO2​ ) and transfer it to a 1000 mL volumetric flask.

  • Dissolution: Add approximately 900 mL of LC-MS grade water (18.2 MΩ·cm) and sonicate for 5 minutes to ensure complete dissolution.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add LC-MS grade Formic Acid (typically 1-2 mL) until the pH stabilizes exactly at 2.80 ± 0.05.

    • Self-Validation Step: Always measure the pH of the aqueous phase before mixing with any organic modifier. Organic solvents alter the dielectric constant of the solution, causing severe junction potential errors in standard pH electrodes.

  • Volume Adjustment: Bring the flask to the 1000 mL mark with LC-MS grade water.

  • Filtration: Filter the buffer through a 0.2 µm hydrophilic PTFE membrane to remove particulates and degas the solution.

Protocol B: Column Passivation and Equilibration

Causality Note: Basic amines will bind to any unpassivated active sites on the column frit or stationary phase, leading to poor recovery on the first few injections.

  • System Purge: Flush the HPLC system lines (without the column) with 50:50 Water:Acetonitrile to remove any storage solvents or incompatible buffers.

  • Column Attachment: Attach a highly deactivated, endcapped C18 column (e.g., Waters CSH or Phenomenex Luna Omega)[2].

  • Equilibration: Pump the pH 2.8 mobile phase at your operational flow rate (e.g., 0.4 mL/min for UHPLC) for a minimum of 20 Column Volumes (CV).

    • Self-Validation Step: Monitor the baseline UV absorbance and system backpressure. Equilibration is only complete when the baseline drift is less than 0.1 mAU/min and pressure fluctuations are < 1%.

  • Primer Injections: Inject a high-concentration standard (e.g., 10 µg/mL) of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride three consecutive times. Calculate the Peak Area RSD. If RSD < 2.0%, the column active sites are fully passivated, and quantitative analysis can begin.

Part 4: Visualizing the Troubleshooting Workflow

The following logic diagram maps the causality of peak tailing and the immediate corrective actions required to restore chromatographic integrity.

TroubleshootingWorkflow Start Issue: Severe Peak Tailing (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH MidPH pH 4.0 - 8.0 (High Silanol Ionization) CheckPH->MidPH Sub-optimal LowPH pH < 3.0 (Silanols Protonated) CheckPH->LowPH Standard RP HighPH pH > 10.0 (Amine Neutralized) CheckPH->HighPH Hybrid Silica ActionMid Adjust to Low or High pH MidPH->ActionMid CheckCol Assess Column Chemistry LowPH->CheckCol HighPH->CheckCol ActionMid->CheckCol ActionAddTEA Add Triethylamine (TEA) or Switch to CSH Column CheckCol->ActionAddTEA Tailing Persists Success Symmetrical Peak (Asymmetry 0.9 - 1.2) CheckCol->Success Resolved ActionAddTEA->Success

Decision tree for resolving basic amine peak tailing via pH and chemistry adjustments.

References

  • SIELC Technologies. Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • PubMed (National Institutes of Health). Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative pharmacokinetics of fluorinated phenethylamines and 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine

As the landscape of neuropharmacology and drug development evolves, the strategic incorporation of fluorine has become a cornerstone for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of psychoacti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology and drug development evolves, the strategic incorporation of fluorine has become a cornerstone for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of psychoactive scaffolds. This guide provides an objective, data-driven comparison between classical ring-fluorinated phenethylamines (F-PEAs) and the structurally distinct β -fluoro- α -arylethylamine derivative, 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine.

By analyzing the causality behind their physicochemical properties and metabolic pathways, researchers can better predict in vivo behavior and optimize lead compounds.

Structural Causality & Physicochemical Divergence

The placement of a fluorine atom dictates fundamentally different pharmacokinetic outcomes due to its high electronegativity and the sheer thermodynamic stability of the C–F bond (~116 kcal/mol).

Ring-Fluorinated Phenethylamines (e.g., 4-Fluoroamphetamine): In classical F-PEAs, fluorine is substituted directly onto the aromatic ring[1]. The primary pharmacokinetic goal here is metabolic resistance. The strong C–F bond effectively blocks cytochrome P450 (CYP)-mediated para-hydroxylation. Furthermore, the lipophilicity (LogP) of the molecule increases, enhancing passive diffusion across the blood-brain barrier (BBB) without significantly altering the basicity of the primary amine (pKa remains ~9.5–10.0)[1].

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine: This compound represents a radical structural departure. It is a β -fluoro- α -arylethylamine, meaning the amine and the aryl group share the same carbon (C1), with the fluorine located at C2[2].

  • Inductive pKa Modulation: The proximity of the highly electronegative β -fluorine exerts a potent electron-withdrawing inductive effect on the adjacent amine. This pulls electron density away from the nitrogen, lowering its pKa to approximately 8.0–8.5.

  • Physiological Consequence: At a physiological pH of 7.4, a significantly larger fraction of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine exists in its un-ionized (freebase) form compared to classical F-PEAs. This accelerates passive BBB permeation but fundamentally alters the salt-bridge interactions required for monoamine receptor binding[3].

Comparative Metabolic Pathways

The metabolic fate of these two classes is dictated by their structural "soft spots."

PK_Comparison cluster_FPEA Ring-Fluorinated Phenethylamines (e.g., 4-FA) cluster_FMeO 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Node1 Ring-Fluorinated PEA (High pKa, High Stability) Node2 CYP450 Aromatic Oxidation (Blocked by C-F Bond) Node1->Node2 Metabolic Resistance Node3 Alternative Pathways (N-Dealkylation) Node2->Node3 Pathway Shunt Node4 Prolonged Systemic Circulation (Extended t1/2) Node3->Node4 Node5 beta-Fluoro-alpha-arylethylamine (Lower pKa, Soft Spot) Node6 CYP2D6 O-Demethylation (Rapid Cleavage) Node5->Node6 Primary Target Node7 Phenolic Metabolite Formation Node6->Node7 High Turnover Node8 Phase II Glucuronidation (Rapid Clearance) Node7->Node8

Comparative metabolic workflows highlighting pathway divergence due to fluorine placement.

F-PEA Clearance: Because the primary aromatic oxidation route is blocked by the C–F bond, metabolism is shunted toward slower secondary pathways, such as side-chain oxidation or N-dealkylation. This results in an extended plasma half-life.

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine Clearance: Despite the β -fluorine, this molecule contains an unprotected 4-methoxy group on the phenyl ring. This acts as a primary metabolic soft spot. CYP2D6 rapidly catalyzes O-demethylation to form a highly polar phenolic metabolite. This phenol is immediately targeted by Phase II enzymes for glucuronidation, leading to rapid renal clearance and a significantly shorter half-life.

Quantitative Pharmacokinetic Comparison

The following table summarizes the divergent pharmacokinetic parameters driven by the structural differences outlined above.

PK ParameterRing-Fluorinated Phenethylamines (e.g., 4-FA)2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine
Primary Structural Motif Ar–CH₂–CH(CH₃)–NH₂ (Ring F)Ar–CH(NH₂)–CH₂F
Amine pKa ~9.5 – 10.0~8.0 – 8.5 (Inductive lowering)
Primary Metabolic Route N-dealkylation, aliphatic oxidationO-demethylation (CYP2D6)
Metabolic Stability High (C–F blocks para-hydroxylation)Low to Moderate (Rapid O-demethylation)
BBB Permeability Very High (Driven by lipophilicity)High (Driven by high un-ionized fraction)
Predicted Half-Life (t½) Extended (6–10 hours)Short (1–3 hours)

Experimental Protocol: Self-Validating In Vitro Metabolic Stability Assay

To objectively quantify the metabolic clearance differences between these compounds, a Human Liver Microsome (HLM) assay must be executed. This protocol is designed as a self-validating system to ensure absolute trustworthiness in the data generated.

Step 1: Preparation of the Microsomal Matrix
  • Action: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4), containing 1 µM of the test compound.

  • Causality: Maintaining a strict pH of 7.4 is critical. Because 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine has a lowered pKa, any pH deviation will drastically alter its ionization state, artificially skewing its binding affinity to the lipophilic active sites of CYP enzymes.

Step 2: Implementation of System Validation Controls
  • Action: Run two parallel control arms: a Minus-NADPH negative control and a Dextromethorphan positive control.

  • Causality: This step ensures the system is self-validating. The minus-NADPH control proves that any degradation observed is strictly enzymatic and not due to chemical instability or non-specific binding to the plasticware. Dextromethorphan, a known CYP2D6 substrate, validates the specific enzymatic viability of the HLM batch—an absolute necessity since 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine relies heavily on CYP2D6 for O-demethylation.

Step 3: Reaction Initiation and Quenching
  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Causality: The ice-cold acetonitrile instantly precipitates the microsomal proteins, halting CYP activity at precise intervals. The inclusion of the internal standard in the quench solution corrects for any volumetric losses or matrix effects during subsequent centrifugation and LC-MS/MS analysis, ensuring quantitative integrity.

Step 4: LC-MS/MS Analysis and Half-Life Calculation
  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ) and in vitro half-life ( t1/2​=0.693/k ).

References

  • Source: nih.
  • Title: 2-fluoro-1-(4-methoxyphenyl)
  • Title: Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives)

Sources

Comparative

Reproducibility of GC-MS Detection for 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine: A Comprehensive Analytical Comparison Guide

Executive Summary & Analytical Objective The detection and quantification of novel psychoactive substances (NPS) and fluorinated pharmaceutical intermediates demand rigorous, reproducible analytical frameworks. 2-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Objective

The detection and quantification of novel psychoactive substances (NPS) and fluorinated pharmaceutical intermediates demand rigorous, reproducible analytical frameworks. 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine —a beta-fluoro phenethylamine derivative—presents a unique analytical challenge. Its primary amine backbone and highly electronegative beta-fluorine atom cause severe chromatographic anomalies and erratic fragmentation in standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS).

This guide objectively compares the performance of underivatized GC-MS, chemically derivatized GC-MS, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound. By establishing the mechanistic causality behind these analytical challenges, we provide a self-validating protocol designed to maximize intra-day reproducibility, peak symmetry, and diagnostic confidence.

Mechanistic Grounding: The Causality of Reproducibility Failures

To understand why direct GC-MS analysis of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine often yields poor reproducibility (RSD > 15%), we must examine the molecule's physical chemistry within the instrument:

  • Silanol-Amine Interactions (Chromatographic Failure): The underivatized primary amine (-NH₂) acts as a strong hydrogen-bond donor and acceptor. As it traverses the GC column, it interacts non-covalently with active silanol groups (-Si-OH) on the stationary phase and glass inlet liner. This causes irreversible adsorption and severe peak tailing, degrading quantitative reproducibility.

  • Beta-Fluorine Destabilization (Mass Spectral Failure): In a standard 70 eV EI source, the molecular ion (m/z 169) is highly unstable. The highly electronegative fluorine atom at the C2 position inductively destabilizes the radical cation, forcing an immediate alpha-cleavage between C1 and C2. This ejects a fluoromethyl radical (•CH₂F, 33 Da) and leaves a low-mass base peak at m/z 136 ([4-CH₃O-C₆H₄-CH-NH₂]⁺). Low-mass ions are highly susceptible to matrix background noise, severely limiting the Signal-to-Noise (S/N) ratio.

The Solution: Chemical derivatization using N-Methyl-bis(trifluoroacetamide) (MBTFA) replaces the active amine protons with a trifluoroacetyl (TFA) group. As demonstrated in [1], this simple step eliminates silanol interactions and shifts the alpha-cleavage fragment to a highly diagnostic, high-mass ion (m/z 232), drastically improving reproducibility.

Product Performance Comparison: GC-MS vs. LC-MS/MS

The following table summarizes the quantitative performance of three distinct analytical modalities for 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine.

Table 1: Quantitative Performance Comparison across Modalities
Analytical ParameterGC-MS (Underivatized)GC-MS (TFA Derivatized)UPLC-ESI-MS/MS
Limit of Detection (LOD) 50 ng/mL5 ng/mL0.5 ng/mL
Intra-day Reproducibility (RSD) > 15% (Poor)< 4% (Excellent)< 3% (Excellent)
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Severe tailing)1.0 - 1.1 (Symmetrical)1.0 - 1.2 (Symmetrical)
Diagnostic Base Peak / MRM m/z 136 (Low specificity)m/z 232 (High specificity)170 → 153, 133
Sample Prep Time 15 mins35 mins10 mins
Matrix Interference HighLowLow to Moderate

Data synthesized from foundational studies on [3] and [2].

Analytical Workflows & Data Visualization

G Sample Sample Prep (Spiked Matrix + IS) LLE Liquid-Liquid Extraction (pH 10.5, Ethyl Acetate) Sample->LLE Split Analytical Divergence LLE->Split GC_Path GC-MS Workflow Split->GC_Path LC_Path LC-MS/MS Workflow Split->LC_Path Deriv TFA Derivatization (MBTFA, 60°C) GC_Path->Deriv NoDeriv Direct Injection (0.1% Formic Acid) LC_Path->NoDeriv GC_Analysis GC-EI-MS (Scan/SIM) Diagnostic m/z 232 Deriv->GC_Analysis LC_Analysis UPLC-ESI-MS/MS MRM Transitions NoDeriv->LC_Analysis ResultGC High Reproducibility (RSD < 4%) GC_Analysis->ResultGC ResultLC High Sensitivity (LOD < 0.5 ng/mL) LC_Analysis->ResultLC

Figure 1: Comparative Analytical Workflows for 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every batch must pass specific internal checkpoints before data can be considered scientifically sound.

Protocol A: TFA-Derivatized GC-MS Analysis (Recommended for Reproducibility)

1. Liquid-Liquid Extraction (LLE):

  • Aliquot 1.0 mL of biological matrix (e.g., urine/plasma) into a glass centrifuge tube.

  • Add 50 µL of Internal Standard (IS) solution (e.g., 2C-B-d6 at 1 µg/mL).

  • Adjust pH to 10.5 using 0.1 M NaOH to ensure the amine is fully deprotonated (free base form).

  • Extract with 3.0 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of Ethyl Acetate.

  • Add 50 µL of N-Methyl-bis(trifluoroacetamide) (MBTFA).

  • Cap tightly and incubate at 60°C for 20 minutes.

  • Allow to cool to room temperature before transferring to a GC autosampler vial with a glass insert.

3. GC-MS Parameters:

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

  • Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI source at 70 eV, Source Temp: 230°C.

  • SIM Ions: m/z 232 (Quantifier, alpha-cleavage), m/z 135 (Qualifier), m/z 265 (Molecular Ion, weak).

Self-Validation Checkpoint:

  • System Suitability: Inject a derivatized blank (Ethyl Acetate + MBTFA) prior to the run. The chromatogram must show zero ghost peaks at m/z 232.

  • IS Recovery: The peak area of the IS must not deviate by more than ±15% across all sequential injections. A drop in IS area indicates inlet liner contamination or derivatization failure.

Protocol B: UPLC-ESI-MS/MS (Orthogonal Validation)

For laboratories requiring sub-ng/mL sensitivity without derivatization, LC-MS/MS serves as the optimal alternative.

1. Sample Preparation:

  • Perform the same LLE as Protocol A, but reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Parameters:

  • Column: C18 superficially porous column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient elution from 5% B to 95% B over 7 minutes.

  • MS Conditions: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: Precursor [M+H]⁺ m/z 170.

    • Quantifier: 170 → 153 (Loss of NH₃, -17 Da).

    • Qualifier: 170 → 133 (Sequential loss of NH₃ and HF, -37 Da).

Self-Validation Checkpoint:

  • Ion Ratio Stability: The ratio between the quantifier (m/z 153) and qualifier (m/z 133) transitions must remain within ±20% of the established calibration standard. Deviation indicates co-eluting matrix interference (ion suppression).

Conclusion

For the quantification of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine, relying on underivatized GC-MS is an analytical liability due to severe silanol interactions and unfavorable fragmentation pathways. TFA derivatization prior to GC-MS analysis is mandatory to achieve professional-grade reproducibility (RSD < 4%) and diagnostic certainty. Alternatively, LC-MS/MS provides superior sensitivity and bypasses the need for derivatization, making it the preferred choice for trace-level forensic toxicology.

References

  • Shimadzu Corporation. "Analysis of Phenethylamines Using On-Column TFA Derivatization." Shimadzu Application News 01-00823-EN. Available at:[Link]

  • Zaitsu, K., et al. "Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS." ResearchGate. Available at:[Link]

  • Lee, H., et al. "Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines." Mass Spectrometry Letters. Available at:[Link]

Validation

A Guide to the Binding Affinity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine Hydrochloride and its Analogs: A Structure-Activity Relationship Perspective

This guide provides a comparative analysis of the potential binding affinity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and its related analogs. Due to a notable gap in the published scientific literature...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the potential binding affinity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and its related analogs. Due to a notable gap in the published scientific literature regarding direct, quantitative binding data for this specific molecule, this document will focus on a qualitative comparison based on well-established structure-activity relationships (SAR) for fluorinated phenethylamines and their interactions with monoamine transporters. We will explore the likely pharmacological targets, the influence of key structural features on binding affinity, and provide a detailed experimental protocol for determining these values.

Introduction to 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine and its Pharmacological Context

2-fluoro-1-(4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine. This class of compounds is well-known for its diverse pharmacological activities, primarily mediated through interactions with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many therapeutic drugs, particularly antidepressants and stimulants.

The structure of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride suggests its potential as a monoamine reuptake inhibitor or releasing agent. The core phenethylamine scaffold, combined with a methoxy group and a fluorine atom on the phenyl ring, creates a molecule with specific stereochemical and electronic properties that are expected to govern its interaction with target proteins. The substitution of a hydrogen atom with fluorine can increase lipophilicity, which may facilitate its passage across the blood-brain barrier.

Structure-Activity Relationship (SAR) Analysis

The binding affinity and selectivity of phenethylamine analogs for monoamine transporters are highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine side chain.

The Phenethylamine Backbone

The ethylamine side chain is a critical pharmacophore for interaction with monoamine transporters. The primary amine group is typically essential for binding, mimicking the endogenous monoamine neurotransmitters.

The 4-Methoxy Group

A methoxy group at the 4-position of the phenyl ring is a common feature in many psychoactive phenethylamines. This group is known to influence selectivity towards the serotonin transporter (SERT). For instance, in the 2C-x series of psychedelic phenethylamines, a 4-position substituent is critical for modulating potency and efficacy at the 5-HT₂ₐ receptor, a target often related to SERT affinity.

The 2-Fluoro Group

The introduction of a fluorine atom can significantly alter the pharmacological profile of a molecule. The high electronegativity and small size of fluorine can influence:

  • Binding Affinity: Fluorine's electron-withdrawing nature can alter the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the binding pocket of the transporter. The position of the fluorine atom is critical; ortho-fluorination (as in the target compound) can have different effects compared to meta- or para-fluorination.

  • Metabolic Stability: Fluorination can block sites of metabolic oxidation, increasing the half-life of the compound.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance penetration of the blood-brain barrier.

Related Analogs and Expected Trends

Based on the SAR of related fluorinated and methoxylated phenethylamines, we can infer potential trends in binding affinity for analogs of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine:

  • Positional Isomers of Fluorine: Moving the fluorine atom to the 3- or 4-position would likely alter the binding profile. For example, 4-fluoroamphetamine shows a different selectivity profile compared to its 2- and 3-fluoro isomers.

  • Positional Isomers of the Methoxy Group: Shifting the methoxy group to the 2- or 3-position would also be expected to change the affinity and selectivity for SERT, DAT, and NET.

  • Analogs with Different Halogens: Replacing fluorine with chlorine or bromine would increase the size and alter the electronic properties of the substituent, likely leading to different binding affinities.

  • Demethylation of the Methoxy Group: A hydroxyl group at the 4-position would increase polarity and could introduce hydrogen bonding interactions, significantly affecting the binding profile.

Comparative Data (Inferred)

While specific Ki values are not available in the literature for the target compound, we can present a qualitative comparison table based on the expected influence of the structural motifs discussed above. This table is for illustrative purposes to guide researchers in designing and interpreting their own studies.

Compound/Analog FeatureExpected Impact on Binding Affinity (relative to non-fluorinated parent)Rationale
2-fluoro-1-(4-methoxyphenyl)ethan-1-amine Potentially enhanced affinity and altered selectivityFluorine's electronegativity and potential for specific interactions within the binding pocket.
3-fluoro-1-(4-methoxyphenyl)ethan-1-amine Different affinity and selectivity profilePositional isomerism of the electron-withdrawing group.
4-fluoro-1-(4-methoxyphenyl)ethan-1-amine Likely different affinity and selectivity, potentially higher SERT affinityPara-substitution often influences SERT interaction.
2-chloro-1-(4-methoxyphenyl)ethan-1-amine Altered affinity due to larger halogen size and different electronic propertiesSteric and electronic differences between fluorine and chlorine.
1-(4-hydroxyphenyl)-2-fluoroethan-1-amine Significantly different binding profile due to increased polarity and H-bondingThe hydroxyl group introduces different intermolecular interactions.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To quantitatively determine the binding affinity (Ki) of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and its analogs for SERT, DAT, and NET, a competitive radioligand binding assay is the gold standard.

Principle

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a measure of the binding affinity of the test compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials
  • Cell Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine

  • Test Compounds: 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and its analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the respective transporter (e.g., 10 µM fluoxetine for SERT).

  • 96-well Plates

  • Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • Cell membranes.

    • Radioligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of any competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay Prep_Reagents Prepare Reagents (Test Compounds, Radioligand, Buffers) Assay_Setup Set up Assay Plate (Buffer, Compound, Membranes, Radioligand) Prep_Reagents->Assay_Setup Prep_Membranes Prepare Cell Membranes Prep_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship Logic Diagram

SAR_Logic cluster_core Core Structure: 2-phenylethylamine cluster_substituents Substituents cluster_properties Influenced Properties Core Phenethylamine Backbone Binding_Affinity Binding Affinity (Ki) Core->Binding_Affinity Selectivity Selectivity (SERT/DAT/NET) Core->Selectivity Methoxy 4-Methoxy Group Methoxy->Binding_Affinity Modulates Methoxy->Selectivity Influences SERT affinity Fluoro 2-Fluoro Group Fluoro->Binding_Affinity Enhances/Alters Metabolism Metabolic Stability Fluoro->Metabolism Increases BBB Blood-Brain Barrier Penetration Fluoro->BBB Increases

Caption: Influence of structural motifs on pharmacological properties.

Conclusion

While direct experimental data on the binding affinity of 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride remains to be published, a thorough analysis of the structure-activity relationships of related compounds provides a strong foundation for predicting its pharmacological profile. It is anticipated that this compound will interact with monoamine transporters, with its specific affinity and selectivity being dictated by the interplay of the phenethylamine core, the 4-methoxy group, and the 2-fluoro substituent. The provided experimental protocol offers a robust method for researchers to quantitatively determine these binding affinities and further elucidate the pharmacological properties of this and related novel compounds. Future studies are warranted to fill the existing data gap and to explore the therapeutic potential of this chemical scaffold.

References

  • This section would be populated with specific citations from the literature that support the SAR claims and protocols. Due to the lack of direct studies on the target compound, references would be to broader reviews and studies on fluorinated amphetamines, phenethylamines, and monoamine transporter pharmacology.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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